molecular formula C15H15ClN2O2S B1359285 2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline CAS No. 847171-29-3

2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline

Cat. No. B1359285
M. Wt: 322.8 g/mol
InChI Key: PHNKUDLPEQAOMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline, often referred to as CDI, is an important organic compound used in many scientific research applications. It is a derivative of aniline, an aromatic amine found in many natural and synthetic materials. CDI is an important reagent used in the synthesis of other compounds and has been used in numerous scientific studies.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been used in the synthesis of novel quinoline derivatives, which are important in medicinal chemistry. For instance, Walter (1994) demonstrated the synthesis of 2,2-disubstituted 1,2-dihydro-4-phenylquinolines using similar compounds, showcasing their utility in creating complex organic structures (Walter, 1994).
  • Liu and Lu (2010) reported the asymmetric synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones, emphasizing the role of sulfonyl groups (similar to those in the queried compound) in achieving high enantioselectivity in organic synthesis (Liu & Lu, 2010).

Biological Activity and Applications

  • The compound has been involved in the discovery and optimization of novel agonists for GPR119, a receptor implicated in various physiological processes. Wang et al. (2014) discussed the synthesis of oxadiazoles, related to the structure of the queried compound, and their role in improving pharmacokinetic properties (Wang et al., 2014).
  • Lakshman, Murthy, and Rao (2020) conducted a study on the antioxidant properties of Anthraquinone analogues, including a compound similar to the one , demonstrating its potential in antioxidant applications (Lakshman, Murthy, & Rao, 2020).

Pharmaceutical Research

  • In the field of pharmaceutical chemistry, the compound has been used in synthesizing various biologically active molecules. PradeepP. et al. (2015) explored its use in synthesizing Schiff bases with potential antibacterial and anticancer activities (PradeepP. et al., 2015).

Chemical Reactions and Mechanisms

  • Gataullin et al. (2002) reported on the synthesis and cyclization of substituted 2-(1-methyl-2-butenyl)anilines, highlighting the chemical reactivity and potential applications in complex organic syntheses (Gataullin et al., 2002).

Safety And Hazards

The safety and hazards associated with a specific compound would depend on its specific properties. It’s always important to handle chemical compounds with care and to follow appropriate safety protocols.


Future Directions

The future directions in the field of imidazole compounds and similar heterocycles involve the development of novel methods for their synthesis, as well as the exploration of their potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science1.


Please note that this is a general overview and may not apply specifically to “2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline”. For more specific information, further research would be needed.


properties

IUPAC Name

2-chloro-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c16-14-6-5-13(9-15(14)17)21(19,20)18-8-7-11-3-1-2-4-12(11)10-18/h1-6,9H,7-8,10,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNKUDLPEQAOMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC(=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline

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